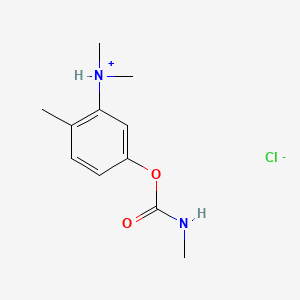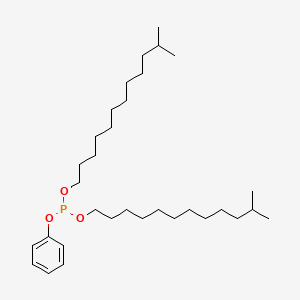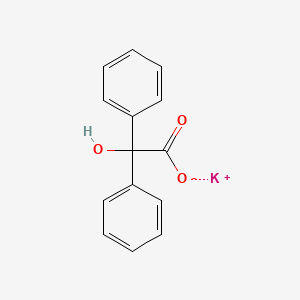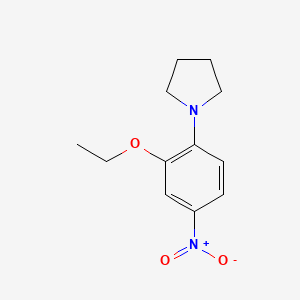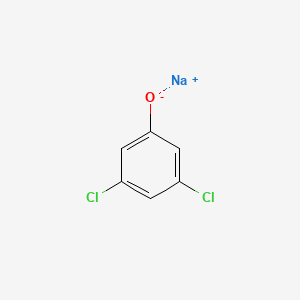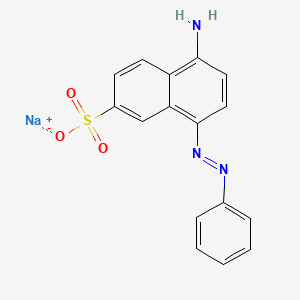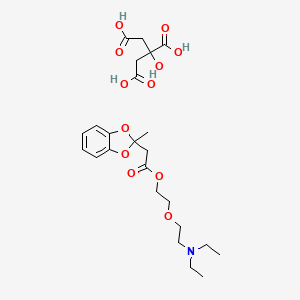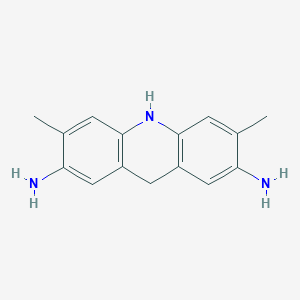
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine is a heterocyclic organic compound with the molecular formula C15H17N3. It belongs to the acridine family, which is known for its wide range of applications in pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their therapeutic potential in treating various disorders, including cancer and Alzheimer’s disease .
準備方法
The synthesis of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide or methyl iodide ammonium under basic conditions . Another approach involves the reaction of acridine with dimethylamine . These reactions are usually carried out in the presence of a base such as triethylamine .
化学反応の分析
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine has several scientific research applications:
作用機序
The mechanism of action of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound also exhibits thermally activated delayed fluorescence, which is useful in the development of organic light-emitting diodes (OLEDs) .
類似化合物との比較
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine can be compared with other acridine derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but lacks the diamine groups, which affects its chemical reactivity and applications.
Phenoxazine derivatives: These compounds also exhibit delayed fluorescence but have different electronic properties due to the presence of oxygen in the heterocyclic ring.
The uniqueness of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
6375-25-3 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
3,6-dimethyl-9,10-dihydroacridine-2,7-diamine |
InChI |
InChI=1S/C15H17N3/c1-8-3-14-10(6-12(8)16)5-11-7-13(17)9(2)4-15(11)18-14/h3-4,6-7,18H,5,16-17H2,1-2H3 |
InChIキー |
JPPDITKJDMWBJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC3=C(N2)C=C(C(=C3)N)C)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

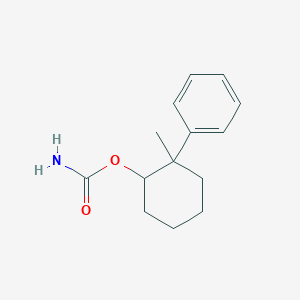

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
